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Compound of Interest

Compound Name: N-Fmoc-L-threonine obo ester

CAS No.: 148150-71-4

Cat. No.: B136632

Get Quote

Abstract & Strategic Overview
The 4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl (OBO) ester is a specialized protecting group

for the carboxylic acid terminus of amino acids. Unlike standard esters (methyl, t-butyl, benzyl),

the OBO moiety is an ortho-ester that imposes significant steric constraint and significantly

reduces the acidity of the

-proton. This unique property makes N-Fmoc-L-Threonine OBO ester a critical intermediate
for preventing racemization during aggressive side-chain modifications (e.g., oxidation,
alkylation, or Grignard additions) and for constraining peptide conformation in peptidomimetics.

This protocol details the synthesis of N-Fmoc-L-Threonine OBO ester starting from N-Fmoc-

L-Threonine. The route employs a two-step sequence: (1) Steglich esterification with 3-methyl-

3-(hydroxymethyl)oxetane, followed by (2) Lewis acid-catalyzed rearrangement using boron

trifluoride etherate (BF

Et

O).
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Key Advantages of the OBO Strategy[1]
Racemization Suppression: The bicyclic cage structure shields the

-proton, maintaining chiral integrity under basic conditions.

Orthogonality: The OBO group is stable to bases (piperidine) used for Fmoc removal and

nucleophiles, but is cleaved by mild aqueous acid (deprotection) or two-step hydrolysis.

Side-Chain Versatility: This protocol focuses on the free side-chain variant (Fmoc-Thr(OH)-

OBO), enabling subsequent selective functionalization of the threonine

-hydroxyl group.

Reaction Scheme & Logic
The synthesis relies on the rearrangement of an oxetane ester into the bicyclic OBO ortho-

ester.

Fmoc-L-Threonine
(Free -OH)

Intermediate:
Fmoc-Thr-Oxetane Ester

DCC, DMAP
DCM, 0°C -> RT

3-methyl-3-
(hydroxymethyl)oxetane

Product:
N-Fmoc-L-Thr-OBO Ester

RearrangementBF3·Et2O
(DCM, 0°C)

Click to download full resolution via product page

Figure 1: Synthetic workflow for the conversion of Fmoc-L-Threonine to its OBO ester

derivative via an oxetane intermediate.
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Reagent CAS Number Grade Role

N-Fmoc-L-Threonine 35661-39-3 >99% Starting Material

3-Methyl-3-

(hydroxymethyl)oxeta

ne

3143-02-0 >98% OBO Precursor

DCC (N,N'-

Dicyclohexylcarbodiim

ide)

538-75-0 Synthesis Coupling Agent

DMAP (4-

Dimethylaminopyridin

e)

1122-58-3 Synthesis
Catalyst

(Esterification)

BF

Et

O (Boron trifluoride

etherate)

109-63-7 Freshly Distilled Lewis Acid Catalyst

Dichloromethane

(DCM)
75-09-2 Anhydrous Solvent

Triethylamine (TEA) 121-44-8 >99% Quenching Agent

Equipment
Flame-dried round-bottom flasks (100 mL, 250 mL).

Inert gas manifold (Argon or Nitrogen).

Magnetic stirring plates and bars.

Rotary evaporator.[1]

Flash chromatography columns (Silica gel 60).
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Part A: Synthesis of Fmoc-Thr-Oxetane Ester
Intermediate
Objective: Esterify the carboxylic acid of Fmoc-Threonine with the oxetane alcohol.

Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar,

dissolve N-Fmoc-L-Threonine (10.0 mmol, 1.0 equiv) and 3-methyl-3-

(hydroxymethyl)oxetane (12.0 mmol, 1.2 equiv) in anhydrous DCM (50 mL).

Catalyst Addition: Add DMAP (1.0 mmol, 0.1 equiv) to the solution.

Coupling: Cool the mixture to 0°C in an ice bath. Add DCC (11.0 mmol, 1.1 equiv) portion-

wise over 5 minutes.

Reaction: Allow the reaction to warm to room temperature and stir for 12–16 hours under an

argon atmosphere.

Observation: A white precipitate (dicyclohexylurea, DCU) will form.

Work-up: Filter the mixture through a Celite pad to remove the DCU precipitate. Wash the

pad with cold DCM (2 x 10 mL).

Concentration: Concentrate the filtrate under reduced pressure.

Purification: Purify the crude oil by flash column chromatography (Hexanes/Ethyl Acetate,

gradient 4:1 to 2:1) to yield the Fmoc-Thr-Oxetane Ester as a white foam or solid.

Yield Target: 85–95%.

Part B: Rearrangement to N-Fmoc-L-Threonine OBO
Ester
Objective: Convert the oxetane ester to the OBO ortho-ester using Lewis acid catalysis.

Setup: Dissolve the purified Fmoc-Thr-Oxetane Ester (5.0 mmol) in anhydrous DCM (40 mL)

in a flame-dried flask under argon.

Rearrangement: Cool the solution to 0°C. Add BF
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Et

O (0.25 mmol, 0.05 equiv, approx. 30 µL) via syringe.

Critical Note: Only a catalytic amount is required. Excess Lewis acid may degrade the

Fmoc group or the side chain.

Monitoring: Stir at 0°C for 4–6 hours. Monitor by TLC (the OBO ester is typically less polar

than the oxetane ester).

Quenching: Once conversion is complete, add Triethylamine (0.5 mL) to quench the Lewis

acid. Stir for 10 minutes.

Extraction: Dilute with DCM (50 mL) and wash with saturated NaHCO

solution (2 x 30 mL) followed by brine (30 mL).

Drying: Dry the organic layer over anhydrous Na

SO

, filter, and concentrate.

Final Purification: Recrystallize from Ethyl Acetate/Hexanes or purify via flash

chromatography (if necessary) to obtain N-Fmoc-L-Threonine OBO Ester.

Quality Control & Characterization

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b136632/docs?utm_src=pdf-body#application-note-protocol-for-synthesizing-n-fmoc-l-threonine-obo-ester
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b136632?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Specification Method

Appearance
White crystalline solid or

powder
Visual Inspection

Purity >98%
HPLC (C18, ACN/H2O

gradient)

Identity (

H NMR)

Characteristic OBO methyl

singlet (

ppm) and bicyclic methylene

protons.

400 MHz NMR (CDCl

)

Identity (Mass Spec)

[M+H]

consistent with formula C

H

NO

ESI-MS

Optical Rotation
must match reference

standards (check for

racemization)

Polarimetry

Key NMR Diagnostic Signals:

OBO Methyl Group: A sharp singlet around 0.8–0.9 ppm (3H).

OBO Cage Methylene: A set of multiplets around 3.9–4.0 ppm (6H).

Fmoc Methine: Doublet around 4.2–4.5 ppm.[2]
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Issue Probable Cause Corrective Action

Low Yield in Step B

Moisture in solvent

deactivating BF

.

Ensure DCM is

distilled/anhydrous. Use fresh

BF

Et

O.

Fmoc Cleavage
Reaction time too long or BF

conc. too high.

Strictly limit BF

to 0.05 equiv. Quench

immediately upon completion.

Racemization
High temperature during

coupling (Step A).

Keep DCC addition at 0°C. Do

not overheat during

concentration.

Side Chain Reaction Free -OH reacting with DCC.

The secondary alcohol of Thr

is less reactive than the

primary alcohol of the oxetane.

If side products form, use

Fmoc-Thr(tBu)-OH, though tBu

is labile to BF

.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b136632?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

